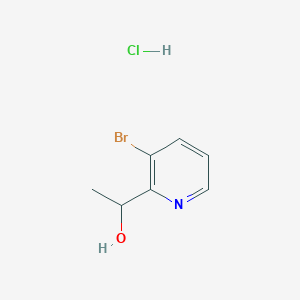

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC16685636

Molecular Formula: C7H9BrClNO

Molecular Weight: 238.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrClNO |

|---|---|

| Molecular Weight | 238.51 g/mol |

| IUPAC Name | 1-(3-bromopyridin-2-yl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C7H8BrNO.ClH/c1-5(10)7-6(8)3-2-4-9-7;/h2-5,10H,1H3;1H |

| Standard InChI Key | LVZAFCJYVKKYMY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=C(C=CC=N1)Br)O.Cl |

Introduction

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride is a heterocyclic organic compound featuring a pyridine ring structure, making it a valuable intermediate in organic synthesis and medicinal chemistry. This compound is particularly noted for its utility in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.

Synthesis Methods

The synthesis of 1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride typically involves a two-step process:

-

Bromination: The first step involves the bromination of a pyridine derivative. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of catalysts such as iron(III) bromide.

-

Introduction of the Ethan-1-ol Group: Following bromination, the introduction of an ethan-1-ol group is necessary. This step may involve reactions with appropriate alcohols or aldehydes under controlled conditions to ensure selectivity and yield.

Industrial Production

In industrial settings, large-scale production often employs automated reactors and continuous flow systems to enhance efficiency and yield. Advanced purification techniques like recrystallization and chromatography are used to achieve high purity levels in the final product.

Chemical Reactions and Applications

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride can participate in several chemical reactions, making it a versatile intermediate:

-

Oxidation: The ethan-1-ol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: The bromine atom can be reduced to hydrogen using lithium aluminum hydride, yielding an alcohol derivative.

-

Substitution: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Applications

-

Organic Synthesis: It serves as a crucial intermediate for synthesizing various heterocyclic compounds.

-

Medicinal Chemistry: Utilized in drug discovery processes targeting specific biological pathways, particularly those involving brominated pyridine derivatives.

-

Biological Research: Employed to explore cellular processes influenced by brominated compounds, contributing insights into pharmacological mechanisms.

-

Industrial Applications: Finds use in producing agrochemicals, dyes, and other specialty chemicals due to its versatile reactivity.

Safety and Handling

1-(3-Bromopyridin-2-yl)ethan-1-ol hydrochloride is classified as harmful if swallowed and causes skin irritation. Proper handling requires protective equipment and adherence to safety protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume